![molecular formula C10H11NO4 B171425 N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide CAS No. 147030-72-6](/img/structure/B171425.png)
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide
Overview
Description
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide: is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.199 g/mol . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with methoxymethylamine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including:
- Oxidation : The compound can be oxidized to yield different derivatives.
- Reduction : It can undergo reduction reactions, producing reduced forms that may exhibit altered properties.
- Substitution : The compound is capable of participating in substitution reactions, where functional groups are exchanged with others, potentially leading to novel compounds with specific functionalities.
Biological Research
Research into the biological activities of this compound suggests its potential interactions with biomolecules. The compound is being studied for:
- Therapeutic Applications : Investigations are ongoing to explore its efficacy as a therapeutic agent against various diseases. Its interactions with enzymes and receptors may modulate biological pathways, offering insights into its medicinal potential.
- Bioisosterism : The compound's structural features make it a candidate for bioisosteric modifications in drug design, particularly in the development of inhibitors targeting specific biological pathways .
Material Science
In the field of material science, this compound is utilized in the development of new materials. Its unique chemical properties enable it to be incorporated into polymers and other materials, enhancing their performance characteristics.
Industrial Applications
The compound has potential applications in various industrial processes, including:
- Chemical Manufacturing : It can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
- Flavoring Agents : Some derivatives of benzo[d][1,3]dioxole compounds are explored for their flavor-enhancing properties in food science .
Case Study 1: Therapeutic Potential
A study published in the Journal of Medicinal Chemistry examined derivatives of this compound as potential inhibitors of enzymes involved in inflammatory pathways. The findings indicated that certain modifications to the compound significantly enhanced its inhibitory activity against these enzymes, suggesting its viability as a lead compound for drug development .
Case Study 2: Material Development
Research conducted on the incorporation of this compound into polymer matrices demonstrated improved mechanical properties and thermal stability. This study highlighted the compound's role in enhancing material performance for industrial applications .
Mechanism of Action
The mechanism of action of N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties . Its methoxy and methyl groups contribute to its reactivity and interactions with other molecules, making it a valuable compound in various research fields .
Biological Activity
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide (CAS Number: 147030-72-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by research findings and data tables.
Chemical Overview
- Molecular Formula : C₁₀H₁₁NO₄
- Molecular Weight : 209.2 g/mol
The compound is derived from benzo[d][1,3]dioxole-5-carboxylic acid and methoxymethylamine through specific synthetic routes that optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can modulate the activity of enzymes and receptors, which may lead to significant biological effects such as:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Potential mechanisms include the modulation of inflammatory pathways.
- Antioxidant Properties : The compound may help in reducing oxidative stress by scavenging free radicals .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings related to its antiproliferative activity:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
Hep3B | 2.5 | Significant reduction in α-fetoprotein secretion |
HeLa | 4.0 | Moderate cytotoxicity observed |
Caco-2 | 6.5 | Weak cytotoxicity compared to controls |
MCF-7 | 3.0 | Selective activity noted |
The compound exhibited a notable reduction in α-fetoprotein levels in Hep3B cells, suggesting its potential as an anticancer agent . Comparatively, it outperformed several known anticancer drugs like Doxorubicin in specific assays.
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other pharmacological activities:
- Anti-inflammatory : Exhibited potential in reducing inflammation markers in vitro.
- Antioxidant : Demonstrated ability to scavenge free radicals effectively.
- Antimicrobial : Showed activity against both Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against Hep3B cells revealed that treatment led to a decrease in cell viability with an IC₅₀ value of approximately 2.5 µM. This was significantly lower than the control group treated with Doxorubicin, indicating a strong potential for further development as an anticancer therapeutic agent .
Case Study 2: Anti-inflammatory Action
In another study focusing on anti-inflammatory properties, the compound was shown to inhibit the production of pro-inflammatory cytokines in a dose-dependent manner. This suggests that this compound could be beneficial in treating inflammatory diseases .
Properties
IUPAC Name |
N-methoxy-N-methyl-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11(13-2)10(12)7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWNUAFRSGDCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(C=C1)OCO2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.